

Application Note: Analysis of Bufencarb Residues in Crops

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Compound of Interest		
Compound Name:	Bufencarb	
Cat. No.:	B1668033	Get Quote

Introduction

Bufencarb is a carbamate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity, regulatory agencies worldwide have established maximum residue limits (MRLs) for **Bufencarb** in food products. This application note describes a robust and validated HPLC-MS/MS method for the quantification of **Bufencarb** residues in various crop matrices, ensuring high sensitivity and accuracy.

Principle

The method is based on the extraction of **Bufencarb** from a homogenized crop sample using an organic solvent, typically acetonitrile. The extract is then subjected to a cleanup procedure, such as dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE) cartridges, to minimize matrix effects. The final extract is analyzed by reversed-phase HPLC coupled to a tandem mass spectrometer. Detection and quantification are achieved using multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.



- Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Securely cap the tube and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
 - Collect the supernatant, filter through a 0.22 μm syringe filter, and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size) is commonly used.
 - Mobile Phase: A gradient elution is typically employed with:
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.







■ Mobile Phase B: Methanol with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40 °C.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Ion Source Temperature: 500 °C.

Ion Spray Voltage: 5500 V.

Curtain Gas: 30 psi.

Collision Gas: Nitrogen.

 MRM Transitions: Specific precursor-to-product ion transitions for **Bufencarb** must be optimized. Typically, two transitions are monitored for confirmation and quantification.

Quantitative Data Summary

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for **Bufencarb** analysis in various crop matrices.



Crop Matrix	Linearity (R²)	LOD (μg/kg)	LOQ (μg/kg)	Recovery (%) (at 10 µg/kg)	RSD (%)
Apple	>0.995	0.5	1.5	95 ± 5	< 10
Tomato	>0.995	1.0	3.0	92 ± 7	< 10
Lettuce	>0.994	1.5	5.0	88 ± 8	< 15
Wheat	>0.996	0.8	2.5	98 ± 4	< 10
Grapes	>0.995	0.7	2.0	93 ± 6	< 10

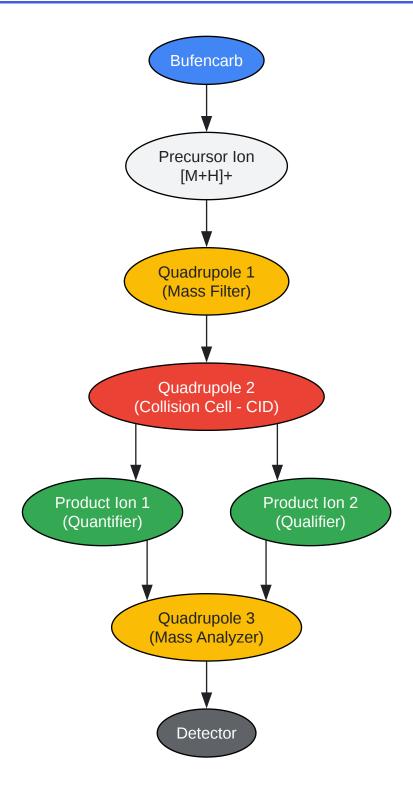
Diagrams



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Caption: Experimental workflow for **Bufencarb** residue analysis in crops.





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Caption: Logical relationship of **Bufencarb** analysis in tandem mass spectrometry.

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